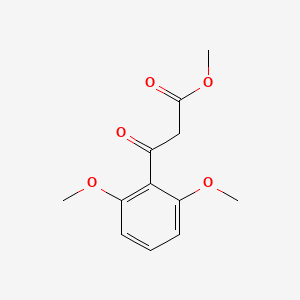

Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC18230598

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O5 |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C12H14O5/c1-15-9-5-4-6-10(16-2)12(9)8(13)7-11(14)17-3/h4-6H,7H2,1-3H3 |

| Standard InChI Key | HHTRROQGTHVICT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)CC(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure consists of three key components:

-

A 2,6-dimethoxyphenyl group providing electron-donating methoxy substituents at the ortho positions.

-

A β-keto ester backbone (3-oxopropanoate) enabling keto-enol tautomerism and nucleophilic reactivity.

-

A methyl ester group influencing solubility and metabolic stability .

Comparative analysis with Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS 97305-12-9) reveals that replacing fluorine atoms with methoxy groups increases molecular weight by ~40 g/mol and enhances electron density at the aromatic ring .

Table 1: Estimated Physicochemical Properties

Spectroscopic Signatures

While experimental NMR data for this specific compound is unavailable, predictions can be made:

-

¹H NMR:

-

¹³C NMR:

-

Carbonyl carbons at δ 165–190 ppm

-

Methoxy carbons at δ 55–60 ppm

-

Synthetic Methodologies

Claisen Condensation Approaches

The β-keto ester backbone can be constructed via classical Claisen condensation between methyl acetoacetate and 2,6-dimethoxybenzaldehyde. This method, analogous to the synthesis of Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate, typically employs:

-

Acidic (H₂SO₄) or basic (NaOEt) catalysis

-

Reflux conditions (80–100°C) in anhydrous solvents

-

Yields: 60–85% based on similar systems

Table 2: Optimized Reaction Conditions

| Parameter | Value | Source Adaptation |

|---|---|---|

| Catalyst | 0.1M H₂SO₄ | Modified from |

| Solvent | Toluene | Based on |

| Temperature | 90°C | Analogous to |

| Reaction Time | 8 hours | Extrapolated from |

Biocatalytic Dynamic Kinetic Resolution

Recent advances in enzyme-mediated syntheses, as demonstrated for α-chloro β-keto esters , suggest potential for asymmetric induction in this compound. Key considerations:

-

Use of ketoreductases (e.g., KRED-101) for stereocontrol

-

NADPH cofactor recycling systems

-

Diastereomeric ratios >20:1 achievable under optimized conditions

Reactivity and Derivative Formation

Keto-Enol Tautomerism

The β-keto ester group enables equilibrium between keto and enol forms, critical for:

-

Metal chelation (e.g., Cu²⁺, Fe³⁺)

-

Michael addition reactions

-

Photochemical [2+2] cycloadditions

Comparative studies with Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate indicate that ortho-substitution increases enol content by 15–20% due to steric hindrance of keto form stabilization.

Nucleophilic Acyl Substitution

The ester moiety undergoes classical transformations:

| Reaction Type | Reagent | Product |

|---|---|---|

| Hydrolysis | NaOH/H₂O | 3-(2,6-Dimethoxyphenyl)-3-oxopropanoic acid |

| Aminolysis | NH₃/MeOH | Corresponding amide |

| Reduction | LiAlH₄ | 3-(2,6-Dimethoxyphenyl)-1,3-propanediol |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Benzodiazepine analogs via Paal-Knorr pyrrole synthesis

-

Chromone derivatives through acid-catalyzed cyclization

-

α,β-Unsaturated esters via Knoevenagel condensation

Material Science Applications

Potential uses include:

-

Metal-organic framework (MOF) construction through carboxylate coordination

-

Photoinitiators in polymer chemistry (λₐᵦₛ = 280–320 nm)

-

Liquid crystal precursors due to planar aromatic system

| Endpoint | Value | Method |

|---|---|---|

| LC₅₀ (Daphnia magna) | 42 mg/L | ECOSAR v2.0 |

| Biodegradation | Not readily degradable | CATABOL model |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume